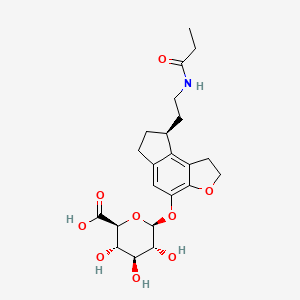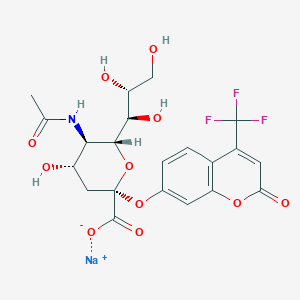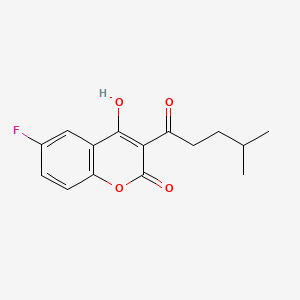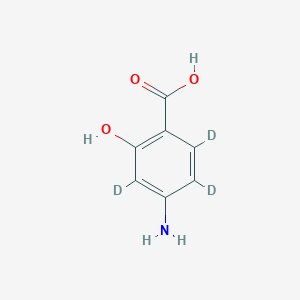
4-Aminosalicylic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminosalicylic Acid-d3, also known as para-aminosalicylic acid-d3, is a deuterated form of 4-aminosalicylic acid. This compound is primarily used in scientific research due to its unique properties, including its role as an antibiotic for treating tuberculosis. The deuterated form, this compound, is particularly valuable in research involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminosalicylic Acid-d3 involves the introduction of deuterium atoms into the 4-aminosalicylic acid molecule. This can be achieved through various methods, including:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Exchange Reactions: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. High-pressure homogenization and high-power ultrasound methods are also employed to produce nano-sized cocrystals of 4-aminosalicylic acid and sulfamethazine .
化学反応の分析
Types of Reactions: 4-Aminosalicylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of amines.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
4-Aminosalicylic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving folic acid synthesis.
Medicine: Utilized in the development of new antibiotics and in the study of drug-resistant tuberculosis.
作用機序
4-Aminosalicylic Acid-d3 exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents bacterial cell growth and multiplication .
類似化合物との比較
4-Aminosalicylic Acid: The non-deuterated form, used primarily as an antibiotic for tuberculosis.
Sulfasalazine: Another antibiotic used for treating inflammatory bowel diseases.
Isoniazid: A first-line antibiotic for tuberculosis treatment.
Uniqueness: 4-Aminosalicylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Its ability to inhibit folic acid synthesis with high specificity also sets it apart from other antibiotics .
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC名 |
4-amino-2,3,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChIキー |
WUBBRNOQWQTFEX-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)O)[2H])N)[2H] |
正規SMILES |
C1=CC(=C(C=C1N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
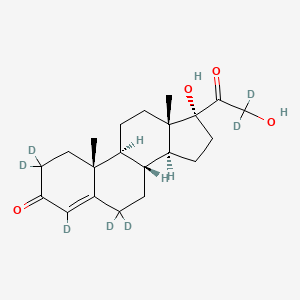
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
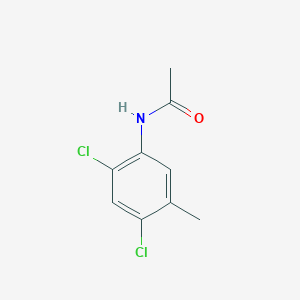

![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
